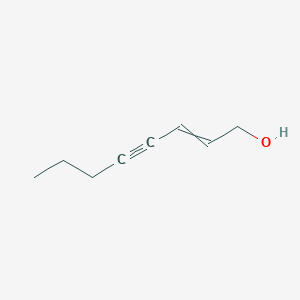![molecular formula C24H22N8 B14254504 2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine CAS No. 189316-22-1](/img/structure/B14254504.png)
2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine is a complex organic compound featuring a phenylene bridge connecting two triazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine typically involves a multi-step process. One common method includes the condensation of 5-ethyl-4H-1,2,4-triazole with 1,4-phenylenediamine, followed by coupling with 2-bromopyridine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine exerts its effects involves its ability to coordinate with metal ions and interact with biological targets. The triazole and pyridine moieties can form stable complexes with transition metals, which can then participate in catalytic or inhibitory processes. Additionally, the compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{1,4-Phenylenebis[(5-methyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
- 2,2’-{1,4-Phenylenebis[(5-phenyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
- 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-tetrazole-4,3-diyl)]}dipyridine
Uniqueness
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine is unique due to its specific combination of triazole and pyridine rings connected by a phenylene bridge. This structure provides distinct electronic and steric properties, making it particularly useful in forming stable metal complexes and interacting with biological targets .
Properties
CAS No. |
189316-22-1 |
|---|---|
Molecular Formula |
C24H22N8 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[5-ethyl-4-[4-(3-ethyl-5-pyridin-2-yl-1,2,4-triazol-4-yl)phenyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C24H22N8/c1-3-21-27-29-23(19-9-5-7-15-25-19)31(21)17-11-13-18(14-12-17)32-22(4-2)28-30-24(32)20-10-6-8-16-26-20/h5-16H,3-4H2,1-2H3 |
InChI Key |
TWBCWZDEUGVCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C2=CC=C(C=C2)N3C(=NN=C3C4=CC=CC=N4)CC)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



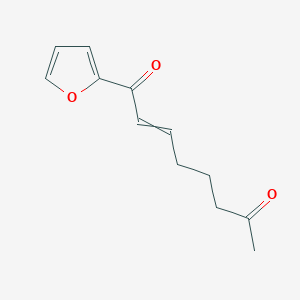
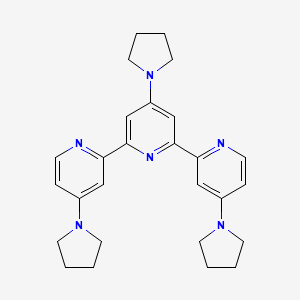
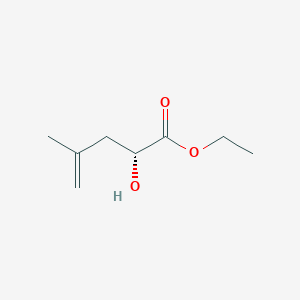
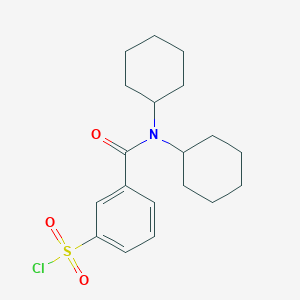
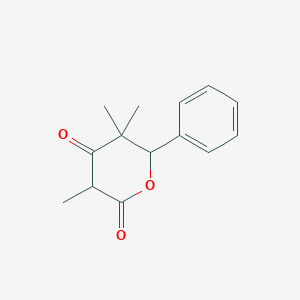
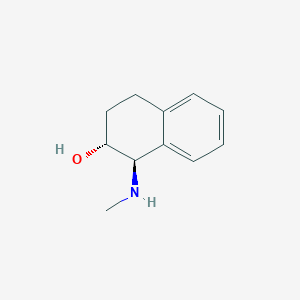
![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
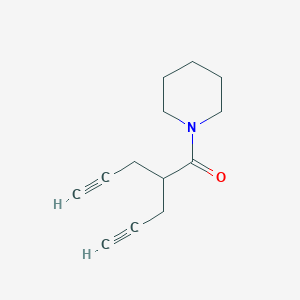
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14254491.png)
